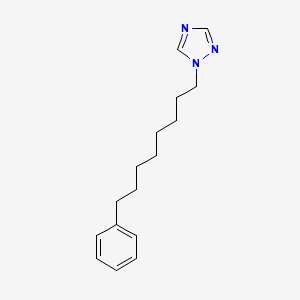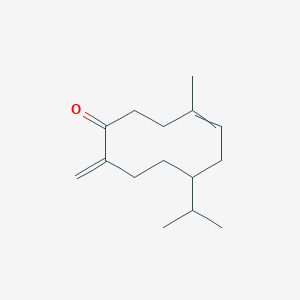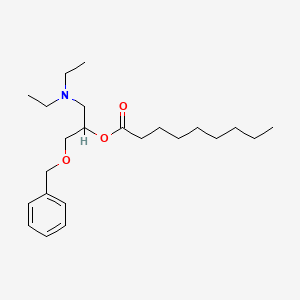
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is an organic compound with a complex structure that includes a benzyloxy group, a diethylamino group, and a nonanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl alcohol with an appropriate halogenated compound to form the benzyloxy intermediate. This intermediate is then reacted with diethylamine to introduce the diethylamino group. Finally, the esterification with nonanoic acid or its derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and diethylamino groups can influence its binding affinity and specificity for molecular targets. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzyloxy)-3-(dimethylamino)propan-2-yl nonanoate
- 1-(Benzyloxy)-3-(diethylamino)propan-2-yl octanoate
- 1-(Phenoxy)-3-(diethylamino)propan-2-yl nonanoate
Uniqueness
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential for further chemical modifications. The diethylamino group contributes to its solubility and interaction with biological targets, while the nonanoate ester provides a hydrophobic character that can influence its distribution and activity in biological systems.
Eigenschaften
Molekularformel |
C23H39NO3 |
|---|---|
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
[1-(diethylamino)-3-phenylmethoxypropan-2-yl] nonanoate |
InChI |
InChI=1S/C23H39NO3/c1-4-7-8-9-10-14-17-23(25)27-22(18-24(5-2)6-3)20-26-19-21-15-12-11-13-16-21/h11-13,15-16,22H,4-10,14,17-20H2,1-3H3 |
InChI-Schlüssel |
BXXFJVPQOJZQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC(CN(CC)CC)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


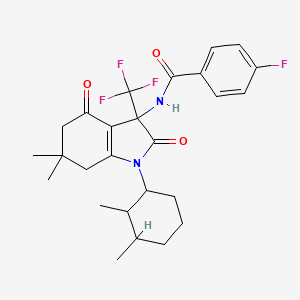
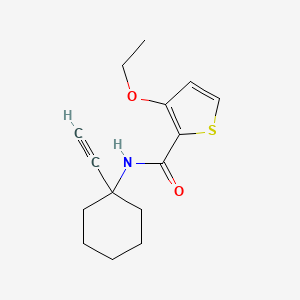
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)

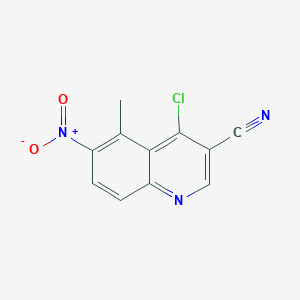

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)

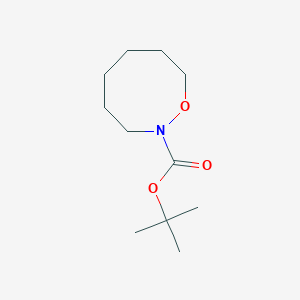
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
